molecular formula C9H10ClF4N B6336027 (R)-1-(3-fluoro-4-(trifluoromethyl)phenyl)ethanamine hydrochloride CAS No. 1415257-82-7

(R)-1-(3-fluoro-4-(trifluoromethyl)phenyl)ethanamine hydrochloride

Cat. No.: B6336027
CAS No.: 1415257-82-7
M. Wt: 243.63 g/mol
InChI Key: NLBPCMJOACOYKH-NUBCRITNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

®-1-(3-fluoro-4-(trifluoromethyl)phenyl)ethanamine hydrochloride is a chiral amine compound that features both fluorine and trifluoromethyl groups. These functional groups are known for their significant impact on the compound’s chemical properties, including increased lipophilicity and metabolic stability. This compound is of interest in various fields such as medicinal chemistry and material science due to its unique structural attributes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(3-fluoro-4-(trifluoromethyl)phenyl)ethanamine hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with a suitable aromatic precursor, such as 3-fluoro-4-(trifluoromethyl)benzaldehyde.

    Reduction: The aldehyde group is reduced to the corresponding alcohol using a reducing agent like sodium borohydride.

    Amination: The alcohol is then converted to the amine through a substitution reaction, often using reagents like thionyl chloride followed by ammonia or an amine source.

    Resolution: The racemic mixture is resolved to obtain the ®-enantiomer using chiral resolution techniques.

    Hydrochloride Formation: Finally, the free base is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the use of automated chiral resolution techniques.

Chemical Reactions Analysis

Types of Reactions

®-1-(3-fluoro-4-(trifluoromethyl)phenyl)ethanamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Reagents like halogens (chlorine, bromine) or nucleophiles (amines, thiols).

Major Products

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

Chemistry

In chemistry, ®-1-(3-fluoro-4-(trifluoromethyl)phenyl)ethanamine hydrochloride is used as a building block for the synthesis of more complex molecules, particularly in the development of fluorinated pharmaceuticals.

Biology

In biological research, this compound is studied for its potential as a ligand in receptor binding studies due to its unique structural features.

Medicine

In medicinal chemistry, it is explored for its potential therapeutic applications, particularly in the development of drugs targeting the central nervous system.

Industry

In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials that require high thermal and chemical stability.

Mechanism of Action

The mechanism of action of ®-1-(3-fluoro-4-(trifluoromethyl)phenyl)ethanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine and trifluoromethyl groups enhance its binding affinity and selectivity towards these targets, thereby modulating their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    (S)-1-(3-fluoro-4-(trifluoromethyl)phenyl)ethanamine hydrochloride: The enantiomer of the compound.

    3-fluoro-4-(trifluoromethyl)benzoic acid: A structurally similar compound with a carboxylic acid group instead of an amine.

    3-fluoro-4-(trifluoromethyl)benzaldehyde: The aldehyde precursor used in the synthesis.

Uniqueness

®-1-(3-fluoro-4-(trifluoromethyl)phenyl)ethanamine hydrochloride is unique due to its chiral nature and the presence of both fluorine and trifluoromethyl groups, which impart distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

(1R)-1-[3-fluoro-4-(trifluoromethyl)phenyl]ethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F4N.ClH/c1-5(14)6-2-3-7(8(10)4-6)9(11,12)13;/h2-5H,14H2,1H3;1H/t5-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLBPCMJOACOYKH-NUBCRITNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=C(C=C1)C(F)(F)F)F)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC(=C(C=C1)C(F)(F)F)F)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClF4N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.